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molecular formula C8H8BrNO4 B2931242 5-Bromo-1,3-dimethoxy-2-nitrobenzene CAS No. 815632-47-4

5-Bromo-1,3-dimethoxy-2-nitrobenzene

Cat. No. B2931242
M. Wt: 262.059
InChI Key: JYBBJCVTCJWZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993593B2

Procedure details

5-Bromo-1,3-dimethoxy-2-nitro-benzene (2.6 g, 10 mmol) was dissolved in 200 mL of methanol and 40 mL of water was added, followed by 2.5 g of Fe powder and 2.5 g of ammonium chloride. The mixture was heated to reflux at 80° C. for 2 hours and the cooled reaction mixture was filtered and washed with methanol. The filtrate was evaporated under reduce pressure to give the crude product, which was used for next step without further purification.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([O:13][CH3:14])[C:5]([N+:10]([O-])=O)=[C:6]([O:8][CH3:9])[CH:7]=1.O.[Cl-].[NH4+]>CO.[Fe]>[Br:1][C:2]1[CH:3]=[C:4]([O:13][CH3:14])[C:5]([NH2:10])=[C:6]([O:8][CH3:9])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)OC)[N+](=O)[O-])OC
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)OC)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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